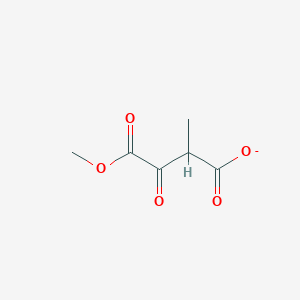
4-Methoxy-2-methyl-3,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methyl-3,4-dioxobutanoate is an organic compound with the molecular formula C6H7O5 It is known for its unique structure, which includes a methoxy group, a methyl group, and two oxo groups attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-3,4-dioxobutanoate typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2-methyl-3-oxobutanoic acid with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong acid catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-2-methyl-3,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-methyl-3,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-methyl-3,4-dioxobutanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that modify its structure. The pathways involved often include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-methoxy-3-oxobutanoate
- Methyl 2,4-dioxo-4-(2-nitrophenyl)butanoate
- Butanoic acid, 4-methoxy-, methyl ester
Comparison: 4-Methoxy-2-methyl-3,4-dioxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic applications.
Eigenschaften
CAS-Nummer |
112242-96-3 |
|---|---|
Molekularformel |
C6H7O5- |
Molekulargewicht |
159.12 g/mol |
IUPAC-Name |
4-methoxy-2-methyl-3,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O5/c1-3(5(8)9)4(7)6(10)11-2/h3H,1-2H3,(H,8,9)/p-1 |
InChI-Schlüssel |
XMHWIIWHHGGSJG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)C(=O)OC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


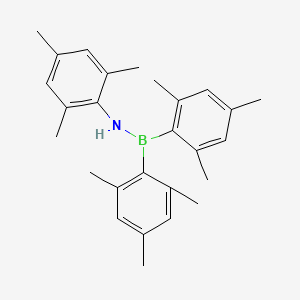
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)

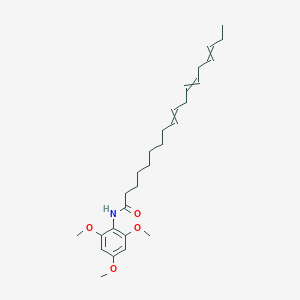
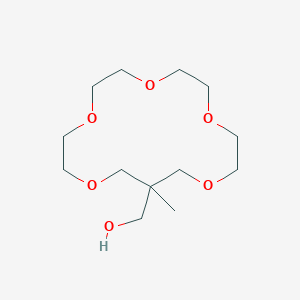
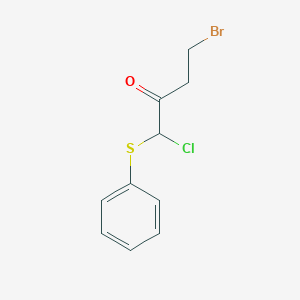
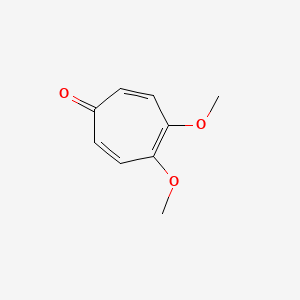
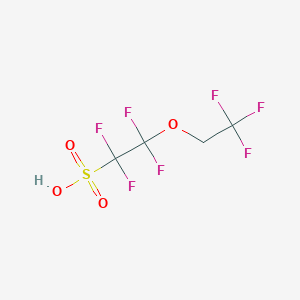
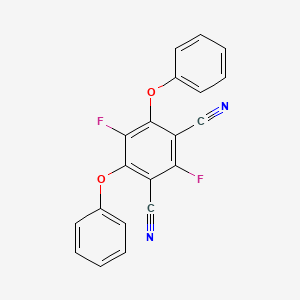

![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)

